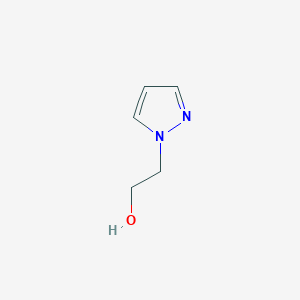

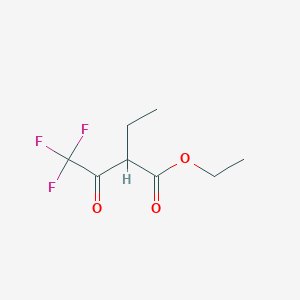

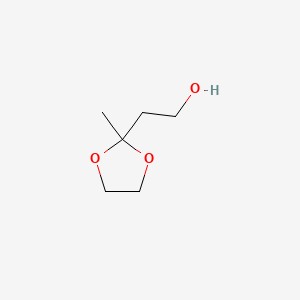

2-Methyl-1,3-dioxolane-2-ethanol

概要

説明

“2-Methyl-1,3-dioxolane-2-ethanol” is a chemical compound with the CAS Number: 5754-32-5 and a molecular weight of 132.16 . It is used as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-dioxolane-2-ethanol” include a boiling point of 102-105 °C (Press: 20 Torr) and a density of 1.063±0.06 g/cm3 (Predicted) .

科学的研究の応用

Medicine: Drug Synthesis and Stability

2-Methyl-1,3-dioxolane-2-ethanol is utilized in the pharmaceutical industry for the synthesis of various drugs. Its stability as a cyclic acetal makes it a valuable intermediate in the preparation of pharmaceuticals that require specific structural configurations for efficacy. It can act as a protecting group during chemical reactions to ensure that sensitive functional groups are not altered during the synthesis process .

Agriculture: Pesticide Formulation

In agriculture, this compound finds application in the formulation of pesticides. Its role in the synthesis of agrochemicals is crucial, particularly in creating stable intermediates that lead to the final active pesticide compounds. The stability offered by the dioxolane ring is advantageous in environments where the pesticide may be exposed to various pH levels and temperatures .

Environmental Science: Pollutant Analysis

Environmental scientists use 2-Methyl-1,3-dioxolane-2-ethanol in the analysis of environmental pollutants. Its derivatives can be used as markers or tracers to study the degradation pathways of organic compounds in the environment. This is particularly important in understanding the fate of pollutants and designing strategies for environmental remediation .

Materials Science: Polymer Production

In materials science, this chemical serves as a monomer or a co-monomer in the production of polymers. Its incorporation into polymer chains can improve the material’s resistance to solvents and chemicals, making it suitable for specialized applications such as coatings and adhesives .

Food Industry: Flavor and Fragrance Preservation

The food industry may employ 2-Methyl-1,3-dioxolane-2-ethanol in the preservation of flavors and fragrances. Its ability to form stable acetals with aldehydes and ketones is beneficial in encapsulating and protecting these volatile compounds during food processing and storage .

Cosmetics: Product Stabilization

In cosmetics, this compound contributes to product stabilization by protecting volatile components that contribute to fragrance and efficacy. Its use ensures that cosmetic products maintain their intended quality and longevity under various storage conditions .

Energy Production: Fuel Additives

While not directly used as a fuel, 2-Methyl-1,3-dioxolane-2-ethanol could potentially be involved in the synthesis of fuel additives that improve the efficiency and stability of biofuels. Its derivatives may act as solvents or stabilizers in fuel formulations .

Pharmaceuticals: Active Pharmaceutical Ingredient (API) Development

In the development of APIs, 2-Methyl-1,3-dioxolane-2-ethanol’s derivatives can be used to modify the solubility and absorption characteristics of drugs. This modification is essential in creating medications with optimal delivery properties and therapeutic effects .

Safety and Hazards

“2-Methyl-1,3-dioxolane-2-ethanol” is classified as a highly flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Target of Action

Dioxolanes, a group of organic compounds containing the dioxolane ring, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with these types of molecules in biological systems.

Mode of Action

It is known that 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that 2-Methyl-1,3-dioxolane-2-ethanol might interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound’s potential to interact with carbonyl compounds suggests that it might influence pathways involving these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1,3-dioxolane-2-ethanol. For instance, the compound is highly flammable, posing a severe fire hazard when exposed to heat, flame, and/or oxidisers . Therefore, the storage and handling conditions of the compound can significantly impact its stability and efficacy.

特性

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMSDRABAGGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337077 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-dioxolane-2-ethanol | |

CAS RN |

5754-32-5 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。